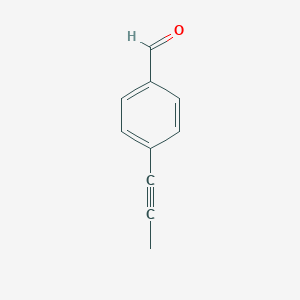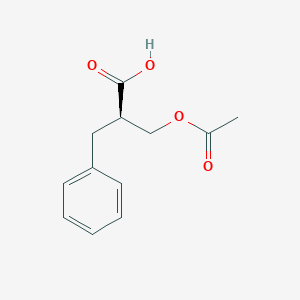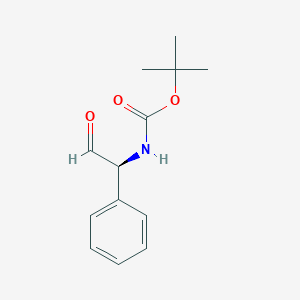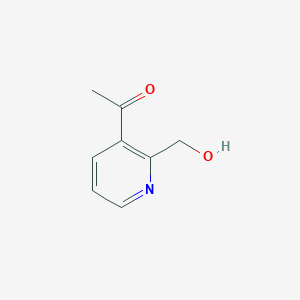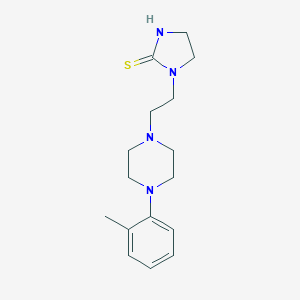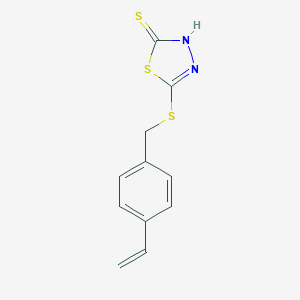
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol (VBTT) is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a versatile molecule that has been extensively studied for its unique properties, including its ability to act as an electron acceptor and its potential as a fluorescent probe.
Scientific Research Applications
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol has a wide range of applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as an electron acceptor in organic solar cells and as a hole-transporting material in perovskite solar cells. Additionally, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism Of Action
The mechanism of action of 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol varies depending on its application. As a fluorescent probe, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol binds to metal ions and undergoes a change in fluorescence intensity, which can be used to detect the presence of the metal ion. In organic solar cells, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol acts as an electron acceptor, accepting electrons from the donor material and transporting them to the electrode. In perovskite solar cells, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol acts as a hole-transporting material, facilitating the movement of holes from the perovskite layer to the electrode. As an anti-cancer agent, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical And Physiological Effects
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. It has been shown to have antioxidant properties and to protect against oxidative stress. Additionally, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol in lab experiments is its versatility. It can be used in a wide range of applications, including as a fluorescent probe, an electron acceptor, and an anti-cancer agent. Additionally, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol has low toxicity and good biocompatibility, making it a safe choice for biomedical applications. However, one limitation of using 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are many potential future directions for research on 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol. One area of interest is the development of new synthetic methods for 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol that improve the yield and scalability of the reaction. Additionally, there is potential for the development of new applications for 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol in fields such as biomedicine and materials science. Finally, further studies are needed to fully understand the mechanism of action of 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol in various applications and to optimize its performance.
Synthesis Methods
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol can be synthesized by the reaction of 2-aminothiophenol with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol. The yield of the reaction can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
properties
CAS RN |
174728-86-0 |
|---|---|
Product Name |
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol |
Molecular Formula |
C11H10N2S3 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5-[(4-ethenylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H10N2S3/c1-2-8-3-5-9(6-4-8)7-15-11-13-12-10(14)16-11/h2-6H,1,7H2,(H,12,14) |
InChI Key |
DIJJEDVDBPLRLK-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)CSC2=NNC(=S)S2 |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NNC(=S)S2 |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
5-[[(4-Ethenylphenyl)methyl]thio]-1,3,4-thiadiazole-2(3H)-thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




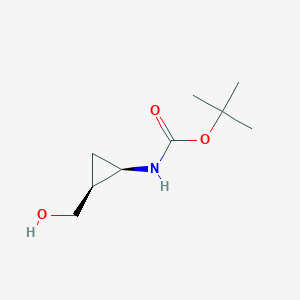
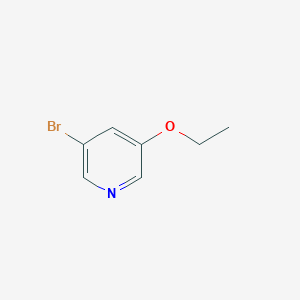
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
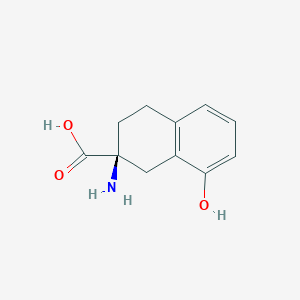
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)

